Linker Length: PEG1 (7–9 Å) vs. PEG2 (~11–13 Å) vs. PEG3 (~14–17 Å) – Conformational Control in PROTAC Design
BnO-PEG1-CH2COOH contains a single ethylene glycol unit, providing a linear extension of approximately 7–9 Å between coupled ligands . In contrast, BnO-PEG2-CH2COOH (CAS 91842-53-4) with two PEG units extends approximately 11–13 Å, and BnO-PEG3-COOH (CAS 144751-75-7) with three PEG units extends approximately 14–17 Å . This incremental length difference of ~3–4 Å per PEG unit has been demonstrated in PROTAC studies to alter degradation efficiency, with optimal linker length being target-specific [1].
| Evidence Dimension | Linker spatial extension (estimated end-to-end distance) |
|---|---|
| Target Compound Data | ~7–9 Å (PEG1, one ethylene glycol unit) |
| Comparator Or Baseline | BnO-PEG2-CH2COOH: ~11–13 Å; BnO-PEG3-COOH: ~14–17 Å |
| Quantified Difference | ~3–4 Å incremental increase per additional ethylene glycol unit |
| Conditions | Theoretical estimation based on PEG monomer dimensions; experimental PROTAC optimization studies in cellular degradation assays |
Why This Matters
Procurement of the correct PEG length is critical, as substitution with a longer linker can reduce or abolish target degradation by preventing productive ternary complex geometry.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
